1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one
CAS No.: 2097915-63-2
Cat. No.: VC4976516
Molecular Formula: C22H23N3O2
Molecular Weight: 361.445
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097915-63-2 |
|---|---|
| Molecular Formula | C22H23N3O2 |
| Molecular Weight | 361.445 |
| IUPAC Name | 1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-naphthalen-1-ylethanone |
| Standard InChI | InChI=1S/C22H23N3O2/c1-15-12-21(24-16(2)23-15)27-19-10-11-25(14-19)22(26)13-18-8-5-7-17-6-3-4-9-20(17)18/h3-9,12,19H,10-11,13-14H2,1-2H3 |
| Standard InChI Key | LPHRHRPQOHKSHM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrrolidine ring and its subsequent modification with the naphthalene and pyrimidine groups. Common methods might involve nucleophilic substitution reactions or condensation reactions.
Research Findings and Potential Applications
While specific research findings on this compound are lacking, compounds with similar structures are being explored for various applications, including pharmaceuticals and materials science. The presence of a naphthalene group could impart unique optical or electronic properties, while the pyrimidine moiety might contribute to biological activity.
Data Tables
Given the lack of specific data on 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one, we can create a hypothetical table based on similar compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one | C15H21N3O2 | 275.35 | Unknown |
| 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one | C19H23N3O3 | 341.4 | Unknown |
| Hypothetical Naphthalene Derivative | C23H25N3O | Approx. 370 | Potential biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume